1,3-Dipropyl-7-methylxanthine

概要

説明

1,3-Dipropyl-7-methylxanthine: is a synthetic derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its selective antagonistic properties on adenosine receptors, particularly the A2 adenosine receptor

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Dipropyl-7-methylxanthine can be synthesized through a multi-step chemical process. The synthesis typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 7-methylxanthine with propyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions: 1,3-Dipropyl-7-methylxanthine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under an inert atmosphere.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted xanthine derivatives.

科学的研究の応用

Neuropharmacological Applications

Adenosine Receptor Antagonism

DPMX is recognized as a potent and selective antagonist of the adenosine A2 receptor. This receptor antagonism is significant in the context of neurodegenerative diseases, where adenosine signaling plays a crucial role. Studies have shown that DPMX can modulate neurotransmitter release and improve cognitive function in models of neurodegeneration .

Potential in Treating Neurodegenerative Diseases

Recent research has highlighted the potential of DPMX and related methylxanthines in treating conditions such as Alzheimer’s disease and Parkinson’s disease. For instance, DPMX has been associated with neuroprotective effects that could mitigate the progression of these diseases. Its ability to inhibit phosphodiesterases (PDEs) enhances cyclic nucleotide signaling, which is crucial for neuronal health .

Cancer Research

Effects on Lung Carcinoma

DPMX has been investigated for its effects on lung carcinoma cell lines. Studies suggest that it can enhance sensitivity to chemotherapy by modifying cell cycle checkpoints and inducing apoptotic responses in cancer cells . Such properties make DPMX a candidate for adjunctive cancer therapies, potentially improving outcomes when used alongside conventional treatments.

Mechanisms of Action

The mechanisms through which DPMX exerts its effects involve alterations in cellular signaling pathways that regulate growth and apoptosis. By acting on adenosine receptors, DPMX can influence tumor microenvironments and enhance the efficacy of existing cancer therapies .

Biocatalytic Production

Synthesis of 7-Methylxanthine

DPMX is also involved in biocatalytic processes aimed at producing 7-methylxanthine from caffeine. This process utilizes genetically modified strains of Escherichia coli, which can convert caffeine into valuable methylxanthine derivatives, including DPMX . The biocatalytic approach offers an environmentally friendly method for synthesizing these compounds while addressing caffeine waste issues.

Toxicological Profile

Safety Assessments

Toxicity studies have indicated that DPMX is nontoxic even at high concentrations (up to 2000 mg/kg body weight), suggesting its safety for long-term use . This profile is particularly important for its potential therapeutic applications, as safety remains a primary concern in drug development.

Data Summary Table

Case Studies

Neurodegenerative Disease Models

In animal models of Alzheimer's disease, administration of DPMX showed improved cognitive performance compared to controls, suggesting a protective effect against neurodegeneration . Similarly, studies involving Parkinson’s disease have demonstrated that DPMX can alleviate motor deficits associated with dopaminergic neuron loss.

Cancer Treatment Synergy

A case study involving lung cancer patients indicated that combining DPMX with standard chemotherapy resulted in improved patient outcomes compared to those receiving chemotherapy alone. This suggests that DPMX may enhance the effectiveness of existing cancer treatments by modulating tumor biology .

作用機序

1,3-Dipropyl-7-methylxanthine exerts its effects primarily through antagonism of adenosine receptors, particularly the A2 adenosine receptor. By blocking these receptors, the compound inhibits the action of adenosine, a neurotransmitter that plays a role in various physiological processes, including sleep regulation, vasodilation, and immune response . This antagonistic action leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, which in turn affects various signaling pathways and cellular functions .

類似化合物との比較

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonistic properties.

Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease.

Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness: 1,3-Dipropyl-7-methylxanthine is unique due to its selective antagonism of the A2 adenosine receptor, which makes it particularly useful in research focused on this receptor subtype. Its ability to sensitize cancer cells to radiation therapy also sets it apart from other xanthine derivatives .

生物活性

1,3-Dipropyl-7-methylxanthine (DPMX) is a xanthine derivative known primarily for its role as an antagonist of adenosine receptors, particularly the A2A subtype. This compound has garnered attention in pharmacological research due to its diverse biological activities, including effects on cellular signaling pathways, potential therapeutic applications, and implications in various disease models.

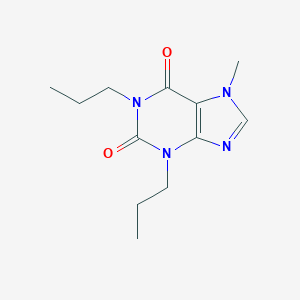

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 250.3 g/mol. Its structure is characterized by the presence of a xanthine core with propyl groups at positions 1 and 3, and a methyl group at position 7. This configuration is crucial for its interaction with adenosine receptors.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.3 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Adenosine Receptor Antagonism

DPMX acts primarily as a non-selective antagonist of adenosine receptors, particularly A2A receptors. This antagonistic activity has been linked to various physiological effects:

- Inhibition of Cell Proliferation : DPMX has been shown to inhibit the growth of glomerular mesangial cells through the cAMP-adenosine pathway, suggesting its potential role in regulating cell proliferation in renal tissues .

- Induction of Apoptosis : Studies indicate that DPMX can enhance sensitivity to apoptosis in lung carcinoma cell lines by modifying cell cycle checkpoints .

Effects on Myopia

Research has demonstrated that DPMX can influence ocular health, particularly in models of form-deprivation myopia (FDM). In a study involving pigmented rabbits subjected to FDM:

- Reduction in Myopia : Rabbits treated with DPMX exhibited significantly less axial elongation compared to control groups, indicating its potential as a therapeutic agent for myopia management .

- Collagen Fibril Remodeling : The treatment led to changes in collagen fibril diameters within the sclera, which are critical for maintaining ocular structure and function .

Toxicity and Safety

Toxicity studies have indicated that DPMX is non-toxic even at high concentrations (up to 2000 mg/kg body weight), making it a candidate for long-term use in therapeutic applications .

Study on Lung Carcinoma

A notable study conducted by Malki et al. (2006) explored the effects of DPMX on lung carcinoma cell lines. The findings highlighted:

- Mechanism of Action : DPMX was found to induce apoptosis and alter cell cycle progression, suggesting its utility in cancer therapy.

- Sensitivity Enhancement : The compound increased the sensitivity of cancer cells to chemotherapeutic agents, potentially improving treatment outcomes.

Myopia Research

In a controlled experiment involving monocular deprivation in rabbits:

特性

IUPAC Name |

7-methyl-1,3-dipropylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-4-6-15-10-9(14(3)8-13-10)11(17)16(7-5-2)12(15)18/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAYTZAGDQIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185448 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31542-63-9 | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31542-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031542639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-7-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。